2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(methylamino)-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-13-12-14-9-10(18-12)8(15-16-11(9)17)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZJITPZDLYXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C(=NNC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Annulation to Thiazole Ring
A prominent synthetic route involves the annulation of the pyridazine ring onto a thiazole derivative. This strategy uses 4-iminothiazolidin-2-one as a key precursor, which in the presence of bases such as sodium methoxide reacts with β-dicarbonyl compounds or chalcones to form the fused bicyclic system.
- The reaction proceeds through the formation of intermediate adducts, followed by cyclization to yield 5,7-disubstituted thiazolo[4,5-b]pyridin-2-ones.
- Variations of this method allow the introduction of phenyl substituents at position 7, critical for the target compound.
- Aminolysis or substitution at position 2 with methylamine or its derivatives introduces the methylamino group.
Multicomponent One-Pot Protocols
Multicomponent reactions have been employed for the efficient synthesis of related thiazolo derivatives:
- A three-component reaction involving a thiazole precursor, chloroacetic acid, and aromatic aldehydes in the presence of sodium acetate and acetic acid/acetic anhydride mixture under heating leads to aryl-substituted thiazolo derivatives.
- Subsequent aminolysis with methylamine in alcoholic media introduces the methylamino group at position 2.
- This approach allows good yields and straightforward purification by recrystallization.
Michael Addition and Cyclization Cascade
Another method involves a domino sequence:
- A Knoevenagel condensation between thiazolidine-2-thione derivatives and aromatic aldehydes forms α,β-unsaturated ketones.
- These intermediates undergo Michael addition with nucleophiles such as methylamine, followed by intramolecular cyclization and elimination to form the fused thiazolo[4,5-d]pyridazine core.
- This method is advantageous for introducing substituents at positions 2 and 7 simultaneously.
Reaction Conditions and Purification
- Typical solvents include alcoholic media (ethanol, methanol), acetic acid, or 1,4-dioxane.
- Catalysts or bases such as sodium acetate, sodium methoxide, or N-methylmorpholine are used to facilitate cyclization.
- Heating under reflux or microwave-assisted heating accelerates the reactions.
- Final products are purified by recrystallization from suitable solvents to achieve high purity.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Conditions | Advantages | Yield & Purification |
|---|---|---|---|---|
| Pyridazine annulation | 4-iminothiazolidin-2-one + β-dicarbonyls or chalcones | Sodium methoxide, reflux in alcohol or acetic acid | Direct annulation, regioselective | Moderate to high, recrystallization |
| Multicomponent one-pot | Thiazole precursor + chloroacetic acid + aromatic aldehyde + methylamine | AcONa + AcOH:Ac2O mixture, heating, alcoholic aminolysis | Efficient, one-pot, versatile | Good yields, recrystallization |
| Michael addition-cyclization | Thiazolidine-2-thione + aromatic aldehyde + methylamine | Knoevenagel condensation, reflux, cascade cyclization | Simultaneous substitution, cascade reaction | High yields, recrystallization |
Research Findings and Notes
- The fused thiazolo[4,5-d]pyridazine scaffold exhibits multiple reactive sites allowing for diverse functionalization, which is critical for medicinal chemistry applications.
- The presence of the methylamino group at position 2 enhances solubility and potential biological activity.
- Phenyl substitution at position 7 is commonly introduced via aromatic aldehydes in condensation steps, influencing the pharmacological profile.
- Recent literature emphasizes the use of multicomponent reactions and domino processes for efficient synthesis, minimizing steps and improving yields.
- Purification by recrystallization is preferred to avoid degradation and maintain compound integrity.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Biological Activities
Research indicates that thiazolo-pyridazine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of thiazolo-pyridazines possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting potential uses in treating infections .
- Anticancer Properties : Some thiazolo derivatives have been evaluated for their anticancer effects. Preliminary studies indicate that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Thiazolo compounds are being investigated for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Case Studies
Several studies have documented the applications of 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one:
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of thiazolo derivatives, this compound demonstrated significant activity against Candida albicans compared to other tested strains like Escherichia coli and Pseudomonas aeruginosa. This suggests its potential as a therapeutic agent in treating fungal infections .
Case Study 2: Anticancer Activity
Research focusing on the anticancer properties of thiazolo derivatives revealed that compounds similar to this compound exhibited selective cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Case Study 3: Agricultural Applications
In agricultural research, derivatives of thiazolo compounds have been explored for their herbicidal properties. Field trials indicated that certain thiazolo derivatives could effectively control weed species without harming crop yields, showcasing their potential as environmentally friendly herbicides .
Mechanism of Action
The mechanism of action of 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features, molecular weights, and synthesis yields of 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one with analogs reported in the literature:
Key Observations :
- Substituent Effects: The methylamino group in the target compound is a primary amine, offering hydrogen-bonding capability distinct from secondary/tertiary amines (e.g., morpholin-4-yl in 10c). This may enhance solubility or alter binding affinity in biological systems.
Biological Activity
2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a fusion of thiazole and pyridazine rings, which enhances its versatility as a scaffold for drug development. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-aminothiazole with a phenyl-substituted pyridazine derivative under controlled conditions, often requiring elevated temperatures and an inert atmosphere to ensure product formation. The compound can be synthesized through various synthetic routes that optimize yield and purity.
Antimicrobial Properties
Research has indicated that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit promising antimicrobial activity. For instance, certain thiazolopyridine derivatives have shown effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM . These findings suggest that this compound could serve as a potential lead compound for developing novel antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that various thiazolo derivatives possess significant antiproliferative effects against several human cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer) . The National Cancer Institute (NCI) has screened some derivatives for their anticancer activity, revealing that specific analogs exhibit potent effects compared to standard treatments like 5-fluorouracil (5-FU) .
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active sites or modulate receptor functions through interactions at binding sites. These interactions can alter cellular pathways leading to the observed biological effects.
Comparative Analysis with Similar Compounds
A comparison of this compound with similar compounds highlights its unique structural features and biological potential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]triazole | Structure | Moderate antimicrobial activity |
| 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]imidazole | Structure | Low anticancer activity |
| 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]oxazole | Structure | Limited biological data available |
Case Studies
Several case studies have explored the biological activities of thiazolo-based compounds:
- Antimicrobial Efficacy : A study evaluated various thiazolopyridine derivatives against common pathogens. The results indicated that certain derivatives exhibited superior antimicrobial properties compared to established antibiotics.
- Anticancer Screening : In another study involving the NCI's in vitro screening program, multiple thiazolopyridine derivatives were tested against a panel of human cancer cell lines. The most promising candidates displayed significant antiproliferative effects and were selected for further development.
Q & A
Q. Table 1: Representative Reaction Conditions
| Substituent Introduced | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Pyrrolidin-1-yl | DMF | None | 77% |
| Piperidin-1-yl | Ethanol | Pd/C | 81% |
| Morpholin-4-yl | DCM | CuI | 83% |
| Data derived from analogous syntheses . |
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalysts : Pd/C or CuI accelerates coupling reactions, reducing side-product formation .
- Temperature : Elevated temperatures (80–120°C) improve cyclocondensation kinetics but require reflux conditions to avoid decomposition .
- Reaction time : Monitoring via TLC or HPLC ensures completion without over-degradation (e.g., 6–12 hours for cyclocondensation) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Strategies include:
- Reproducibility checks : Repeating assays under standardized conditions (e.g., fixed cell lines, consistent viral titers).
- Structural verification : Re-analyzing compound purity via HPLC and NMR to rule out degradation .
- Dose-response profiling : Comparing EC₅₀ values across studies to identify potency variations due to assay sensitivity .
Example : Antiviral activity discrepancies in thiazolo[4,5-d]pyridazinones may arise from differences in viral strains or assay endpoints (e.g., plaque reduction vs. RT-PCR) .
Advanced: How does computational modeling assist in understanding the compound’s interactions?
Answer:
- Molecular docking : Predicts binding affinities to targets (e.g., viral polymerases) by analyzing hydrogen bonds between the methylamino group and active-site residues .
- QSAR studies : Correlates substituent electronegativity (e.g., phenyl vs. furan) with bioactivity to guide analog design .
- ADMET prediction : Estimates pharmacokinetic properties (e.g., logP for solubility) using tools like Schrödinger’s QikProp .
Basic: What initial biological screening assays are recommended for this compound?
Answer:
Prioritize:
- Antiviral assays : Plaque reduction assays against RNA viruses (e.g., influenza, SARS-CoV-2) .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases implicated in disease pathways .
Advanced: What is the role of substituents in modulating biological activity?
Answer:
- Methylamino group : Enhances solubility and hydrogen-bonding capacity, critical for target engagement .
- Phenyl ring : Increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
- Heterocyclic cores : The thiazolo-pyridazine scaffold provides rigidity, favoring π-π stacking with aromatic residues in enzyme pockets .
Q. Table 2: Substituent Effects on Antiviral Activity
| Substituent | EC₅₀ (µM) | Selectivity Index |
|---|---|---|
| 2-(Methylamino) | 2.1 | 15.3 |
| 2-(Piperidin-1-yl) | 4.8 | 8.7 |
| 2-(Morpholin-4-yl) | 3.5 | 11.2 |
| Data from analogs tested against influenza A . |
Advanced: How is the compound’s stability characterized under varying conditions?
Answer:
- Thermal stability : TGA/DSC analysis identifies decomposition points (e.g., >250°C for thiazolo-pyridazinones) .
- Photostability : Exposure to UV-Vis light (300–800 nm) monitors degradation via HPLC .
- Hydrolytic stability : Incubation in buffers (pH 1–13) assesses susceptibility to hydrolysis, particularly at the lactam ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
